molecular formula C7H6F4N2O B6228686 [2-fluoro-3-(trifluoromethoxy)phenyl]hydrazine CAS No. 1806612-68-9

[2-fluoro-3-(trifluoromethoxy)phenyl]hydrazine

Cat. No.: B6228686
CAS No.: 1806612-68-9
M. Wt: 210.13 g/mol
InChI Key: PLCKDDFROKKLEQ-UHFFFAOYSA-N
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Description

[2-fluoro-3-(trifluoromethoxy)phenyl]hydrazine (CAS 1806612-68-9) is a fluorinated aromatic hydrazine with the molecular formula C 7 H 6 F 4 N 2 O . This compound serves as a versatile chemical building block in organic synthesis and medicinal chemistry research, particularly for the construction of complex heterocyclic systems and novel bioactive molecules. Its primary research value lies in its application for developing new antibacterial agents. Fluorinated hydrazones, synthesized from hydrazines such as this, are of significant interest in medicinal chemistry for combating opportunistic bacterial strains resistant to commonly used antibiotics . The presence of both the hydrazine group and the 3-(trifluoromethoxy) substituent on the benzene ring makes this compound a key precursor for creating hydrazone-based molecules. The incorporation of fluorine atoms is a common strategy in drug design, as it can enhance a compound's metabolic stability, lipophilicity, and ability to permeate bacterial cell membranes . Researchers utilize this hydrazine to synthesize and screen new chemical entities for their in vitro efficacy against a range of Gram-positive and Gram-negative pathogens. The compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human or veterinary use.

Properties

CAS No.

1806612-68-9

Molecular Formula

C7H6F4N2O

Molecular Weight

210.13 g/mol

IUPAC Name

[2-fluoro-3-(trifluoromethoxy)phenyl]hydrazine

InChI

InChI=1S/C7H6F4N2O/c8-6-4(13-12)2-1-3-5(6)14-7(9,10)11/h1-3,13H,12H2

InChI Key

PLCKDDFROKKLEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)F)NN

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Fluoro 3 Trifluoromethoxy Phenyl Hydrazine

Elucidation of Precursor Synthesis and Functionalization Pathways

The successful synthesis of [2-fluoro-3-(trifluoromethoxy)phenyl]hydrazine hinges on the strategic construction of appropriately substituted aromatic precursors. The methodologies employed must precisely control the regiochemistry of the fluoro, trifluoromethoxy, and hydrazine (B178648) moieties on the phenyl ring.

A primary strategy for the synthesis of substituted phenylhydrazines involves the nucleophilic aromatic substitution (SNAr) reaction between a highly activated halogenated aromatic precursor and hydrazine. In this approach, an aromatic ring bearing the 2-fluoro and 3-trifluoromethoxy substituents, along with a suitable leaving group (typically another halogen such as chlorine or bromine) at the 1-position, is reacted with hydrazine hydrate.

The viability of this reaction is contingent on the activation of the leaving group by the electron-withdrawing nature of the adjacent substituents. The fluorine and trifluoromethoxy groups, particularly when positioned ortho and para to the leaving group, facilitate the attack of the hydrazine nucleophile. The reaction typically proceeds by adding hydrazine hydrate to a solution of the halogenated precursor in a suitable solvent, often with heating.

Key precursors for this route could include:

1-Chloro-2-fluoro-3-(trifluoromethoxy)benzene

1,2-Difluoro-3-(trifluoromethoxy)benzene

In the case of 1,2-difluoro-3-(trifluoromethoxy)benzene, the fluorine atom at the 1-position is more activated towards substitution due to the combined electron-withdrawing effects of the adjacent fluorine and the trifluoromethoxy group. Careful control of reaction conditions is necessary to ensure selective substitution and prevent side reactions.

The most established and widely applicable method for the preparation of phenylhydrazines is the diazotization of a corresponding aniline (B41778) precursor, followed by reduction. google.comorgsyn.org This multi-step process begins with the synthesis of 2-fluoro-3-(trifluoromethoxy)aniline.

The synthesis sequence is as follows:

Diazotization: The precursor, 2-fluoro-3-(trifluoromethoxy)aniline, is treated with a diazotizing agent, typically sodium nitrite (NaNO₂), in the presence of a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This reaction converts the primary amino group into a diazonium salt, yielding [2-fluoro-3-(trifluoromethoxy)phenyl]diazonium chloride. chemicalbook.com

This pathway is often preferred for its reliability and the commercial availability of a wide range of substituted anilines. The reaction can frequently be performed as a "one-pot" procedure, enhancing its operational efficiency for larger-scale synthesis. google.com

The synthesis of the key aniline or halogenated precursors requires specialized fluorination and trifluoromethoxylation techniques. The precise introduction of these groups onto the aromatic ring is a critical challenge.

Alternative Fluorination Strategies: Modern fluorination often employs electrophilic N-F reagents like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI). beilstein-journals.orgnih.gov These reagents allow for the direct fluorination of activated aromatic rings under relatively mild conditions. For example, a precursor such as 3-(trifluoromethoxy)aniline could potentially be selectively fluorinated at the ortho position using these advanced reagents, although controlling regioselectivity in such systems can be challenging.

Alternative Trifluoromethoxylation Strategies: The introduction of the trifluoromethoxy (-OCF₃) group is notoriously difficult. Recent advances have moved beyond harsh traditional methods. mdpi.com

Oxidative Desulfurization-Fluorination: This method involves the conversion of a phenol to a xanthate intermediate. The xanthate is then treated with an oxidant and a fluoride source, such as a pyridine-HF complex, to generate the trifluoromethyl ether. mdpi.com This could be applied to 2-fluoro-3-hydroxyphenyl precursors.

From Aryl Fluoroformates: Deoxyfluorination of aryl fluoroformates using agents like sulfur tetrafluoride (SF₄) can yield aryl trifluoromethyl ethers, though the harsh conditions and toxicity of the reagents are significant drawbacks. mdpi.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming C–OCF₃ bonds under mild conditions, offering a promising alternative for synthesizing complex trifluoromethoxylated aromatics. nih.gov

Optimization of Reaction Conditions and Process Parameters for Scalable Synthesis

Transitioning from laboratory-scale synthesis to scalable production requires rigorous optimization of all reaction parameters to maximize yield, purity, and efficiency while ensuring safety and cost-effectiveness.

The choice of solvent is critical as it can profoundly influence reaction rates, selectivity, and yields. nih.gov In the synthesis of this compound, the solvent's properties must be carefully matched to the specific reaction step.

For nucleophilic aromatic substitution reactions with hydrazine, polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are often used to solubilize the reactants and facilitate the charge separation in the transition state. However, in some cases, nonpolar solvents such as toluene may provide better outcomes by minimizing side reactions. nih.gov Protic solvents, especially highly protic fluorinated alcohols, can sometimes inhibit reactions by strongly solvating the hydrazine nucleophile, thereby reducing its reactivity. researchgate.net

The diazotization-reduction sequence is almost exclusively carried out in aqueous media due to the nature of the reagents. However, the choice of solvent can become critical during the workup and isolation of the final product.

The table below illustrates the general impact of solvent choice on reactions relevant to the synthesis of phenylhydrazines.

Solvent TypeExample(s)Typical ApplicationImpact on Reactivity
Nonpolar Toluene, HexaneSNAr, CycloadditionsCan improve yields by minimizing side reactions; solubility may be limited. nih.gov
Polar Aprotic DMF, DMSO, Acetonitrile (MeCN)SNAr, FluorinationGenerally accelerates SNAr reactions; can alter selectivity in fluorination reactions. researchgate.net
Polar Protic Water, Ethanol, MethanolDiazotization/ReductionEssential for diazotization; can slow SNAr by solvating nucleophiles. researchgate.net
Ethereal THF, 1,4-DioxaneSNAr, Organometallic reactionsModerate polarity, good for solubility of organic precursors. researchgate.net

This table is generated based on principles from multiple sources. nih.govresearchgate.netresearchgate.net

Catalysis offers powerful avenues for improving the synthesis of complex molecules by lowering activation energies and enabling novel reaction pathways.

Palladium-Catalyzed C-N Bond Formation: As an alternative to traditional SNAr, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) could be employed to form the C-N bond between the [2-fluoro-3-(trifluoromethoxy)phenyl] moiety and a protected hydrazine equivalent. This approach often demonstrates broader substrate scope and milder reaction conditions compared to SNAr. The optimization of palladium catalysts and phosphine ligands is crucial for achieving high yields. researchgate.net

Catalytic Hydrogenation: In syntheses that proceed through an intermediate hydrazone (formed from a corresponding aldehyde and hydrazine), catalytic hydrogenation is a key step. google.com Catalysts such as palladium on carbon (Pd/C) are commonly used to reduce the C=N double bond to afford the final hydrazine product under a hydrogen atmosphere. google.com

Phase Transfer Catalysis: For reactions involving immiscible aqueous and organic phases, such as certain substitution reactions, phase transfer catalysts can dramatically increase reaction rates by transporting the anionic nucleophile into the organic phase.

By systematically applying these advanced synthetic and optimization principles, the efficient and scalable production of this compound can be achieved, paving the way for its further investigation and application.

Regiochemical Control in Aromatic Substitution Reactions

The substitution pattern on the aromatic ring of this compound is the most critical structural feature, and establishing this pattern is a primary challenge in its synthesis. The hydrazine functional group is typically introduced via the diazotization of a corresponding aniline, followed by a reduction step. Therefore, the regiochemical challenge lies in the synthesis of the precursor, 2-fluoro-3-(trifluoromethoxy)aniline.

The synthesis of this aniline precursor would likely start from a simpler, commercially available benzene (B151609) derivative, such as 1-fluoro-2-(trifluoromethoxy)benzene. The introduction of an amino group, or its nitro group precursor, at the C3 position requires careful consideration of the directing effects of the existing fluorine and trifluoromethoxy substituents.

Fluorine (F): As a halogen, fluorine is an ortho-, para-directing group due to the dominance of its resonance-donating effect over its inductive-withdrawing effect. It is, however, a deactivating group.

Trifluoromethoxy (OCF₃): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. It is a powerful deactivating group and is meta-directing.

In the electrophilic aromatic substitution of 1-fluoro-2-(trifluoromethoxy)benzene, the incoming electrophile (e.g., NO₂⁺ during nitration) will be directed to different positions based on these competing effects. The fluorine at C1 directs towards C2 and C4, while the trifluoromethoxy group at C2 directs towards C4 and C6. The desired substitution is at C3, which is not electronically favored by either group.

Achieving the 2-fluoro-3-amino-1-(trifluoromethoxy) substitution pattern therefore requires a more sophisticated synthetic strategy than direct electrophilic substitution. One potential, albeit complex, route could involve a multi-step sequence using blocking groups or a nucleophilic aromatic substitution (SₙAr) pathway on a more elaborately substituted precursor. SₙAr reactions on polyfluoroarenes are a known method for introducing nucleophiles, where the high electronegativity of fluorine atoms activates the ring for nucleophilic attack. researchgate.net The synthesis of related fluorinated anilines often involves high-pressure amination of polyfluorinated benzenes. google.com

Once 2-fluoro-3-(trifluoromethoxy)aniline is obtained, it is converted to the target hydrazine. This process involves two main steps:

Diazotization: The aniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt. chemicalnote.com The instability of diazonium salts presents a significant safety hazard, necessitating strict temperature control. google.com

Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. Common reducing agents for this step include stannous chloride (SnCl₂) or sodium sulfite. google.comgoogle.com

The regiochemistry of the final product is locked in during the synthesis of the aniline precursor, making the control of aromatic substitution reactions the cornerstone of the entire synthetic endeavor.

Green Chemistry Principles in Synthetic Route Development

The synthesis of this compound, like many processes in the fine chemicals industry, traditionally involves hazardous reagents, volatile organic solvents, and energy-intensive steps. The application of green chemistry principles aims to mitigate these issues by designing safer, more efficient, and environmentally benign synthetic routes.

The choice of reagents and solvents has a profound impact on the environmental footprint of a chemical synthesis. For the synthesis of phenylhydrazines, green chemistry focuses on replacing toxic and hazardous substances with safer alternatives.

Reagent Selection: The reduction of the diazonium salt is a key step where greener alternatives can be implemented. While stannous chloride is effective, it is a heavy metal reagent that generates toxic waste. A common industrial alternative is a sodium sulfite/sodium bisulfite buffer, which is cheaper and less toxic. nih.gov Research into catalytic reduction methods is ongoing to further minimize waste. For the diazotization step, protocols using solid-supported acids like silica sulfuric acid can simplify the process and reduce corrosive aqueous waste. researchgate.net

Solvent Selection: The use of volatile organic solvents (VOCs) such as chloroform, benzene, or dichloromethane is a major concern due to their toxicity and environmental impact. ijsr.net Green chemistry promotes the use of more benign alternatives.

Solvent TypeExample(s)Advantages in SynthesisDisadvantages/Challenges
Traditional SolventsDichloromethane, Chloroform, BenzeneExcellent solubility for many organic reactants.Toxic, often carcinogenic, environmentally persistent. ijsr.net
WaterH₂ONon-toxic, non-flammable, cheap, abundant. ijsr.netPoor solubility for many non-polar organic compounds.
Ionic Liquids (ILs)[BMIM][BF₄]Negligible vapor pressure, high thermal stability, tunable properties. Can enhance reaction rates.Can be expensive, potential toxicity and biodegradability issues are still under investigation.
Supercritical FluidsSupercritical CO₂ (scCO₂)Non-toxic, non-flammable, easily removed post-reaction. Gas-like viscosity and liquid-like density. ijsr.netRequires high-pressure equipment, limiting accessibility.
Solvent-FreeN/AEliminates solvent waste, can lead to faster reactions and easier purification. researchgate.netmdpi.comNot suitable for all reaction types; may require high temperatures or mechanochemical (grinding) techniques.

For the synthesis of fluorinated aromatics, solvent-free approaches using N-F reagents have proven effective and can be more selective than reactions in solution. researchgate.net Similarly, green protocols for synthesizing phenylhydrazone derivatives (a common reaction of phenylhydrazines) have been developed using solvent-free conditions with recoverable catalysts. researchgate.net

Reducing energy consumption is a core principle of green chemistry. This can be achieved by designing reactions that run at ambient temperature and pressure, or by using alternative energy sources that are more efficient than conventional heating.

Alternative Energy Sources: Conventional refluxing requires significant energy input over long periods. Alternative methods can dramatically reduce reaction times and, consequently, energy use.

Microwave (MW) Irradiation: Microwaves directly heat the reaction mixture, leading to rapid temperature increases and often dramatic acceleration of reaction rates compared to conventional heating.

Ultrasound (US) Irradiation: Sonochemistry uses the energy of acoustic cavitation to promote reactions, often at lower bulk temperatures than conventional methods.

Studies on related heterocyclic syntheses starting from phenylhydrazines have shown that microwave and ultrasound irradiation can significantly improve reaction efficiency and reduce reaction times compared to traditional heating methods. researchgate.net

Process Optimization: The diazotization of anilines is a highly exothermic and potentially explosive reaction that must be performed at low temperatures, requiring significant energy for cooling. google.com Continuous flow chemistry offers a powerful solution to this problem. In a flow reactor, small volumes of reactants are mixed continuously, allowing for superior control over temperature and reaction time. rsc.org This enhanced control improves safety, minimizes byproduct formation, and increases energy efficiency by precisely managing heat exchange. google.com This approach is particularly well-suited for scaling up hazardous reactions like diazotization.

MethodologyTypical Energy InputKey Advantages for Hydrazine SynthesisResearch Finding/Example
Conventional Heating (Batch Reactor)High (prolonged heating/cooling)Well-established and widely available equipment.Diazotization requires sustained low temperatures, which is energy-intensive for cooling large batches. google.com
Microwave-Assisted SynthesisModerate (short duration)Rapid heating, significant reduction in reaction times, improved yields.In related syntheses, MW irradiation was found to be the most efficient energy source for driving cyclocondensation reactions involving phenylhydrazine (B124118) intermediates. researchgate.net
Ultrasound-Assisted SynthesisLow to ModerateEnhances reaction rates through acoustic cavitation, often at lower temperatures.Sonochemistry provides comparable results to orthodox methods but can offer improvements in efficiency. researchgate.net
Continuous Flow ReactorLow (efficient heat exchange)Excellent temperature control, enhanced safety for hazardous steps (diazotization), improved yield and purity, reduced energy waste. rsc.orgContinuous flow processes have been designed to integrate diazotization, reduction, and hydrolysis into a single, efficient operation for phenylhydrazine synthesis. google.com

By integrating sustainable reagents, benign solvents, and energy-efficient technologies, the synthesis of this compound can be transformed into a process that is not only scientifically advanced but also environmentally responsible.

Computational and Theoretical Investigations of 2 Fluoro 3 Trifluoromethoxy Phenyl Hydrazine

Quantum Chemical Characterization of Electronic Structure and Bonding

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular structure and stability of complex organic molecules such as [2-fluoro-3-(trifluoromethoxy)phenyl]hydrazine. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide detailed insights into the equilibrium geometry of the molecule in the gas phase. ajchem-a.comresearchgate.net These calculations aim to find the lowest energy conformation by optimizing all bond lengths, bond angles, and dihedral angles.

Theoretical calculations can predict key geometrical parameters. For instance, in related fluorinated aromatic compounds, C-F bond lengths are typically around 1.35 Å. ajchem-a.com The C-O bond in the trifluoromethoxy group is expected to be around 1.36 Å, and the O-C bond within the CF3 group is approximately 1.33 Å. nih.gov The bond lengths within the phenyl ring are slightly distorted from the ideal benzene (B151609) value of 1.39 Å due to the electronic influence of the substituents. The N-N bond in the hydrazine (B178648) group is predicted to be around 1.45 Å.

The stability of the molecule can be assessed by its total electronic energy and vibrational frequencies calculated at the optimized geometry. The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. mdpi.com

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

Parameter Predicted Value
Bond Lengths (Å)
C-F 1.352
C-O (ring-O) 1.365
O-C (O-CF3) 1.330
C-N 1.401
N-N 1.450
**Bond Angles (°) **
C-C-F 118.5
C-C-O 124.0
C-O-C 119.0
C-C-N 121.0
C-N-N 117.0
**Dihedral Angles (°) **
F-C-C-C 180.0
C-C-O-C ~90.0

Note: The values in this table are representative and based on DFT calculations of analogous molecules. Actual values may vary depending on the level of theory and basis set used.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic properties of a molecule. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the hydrazine moiety and the phenyl ring, particularly at the positions ortho and para to the electron-donating hydrazine group. The lone pair electrons of the nitrogen atoms in the hydrazine group contribute significantly to the HOMO. The LUMO, on the other hand, is likely to be distributed over the aromatic ring, with significant contributions from the electron-withdrawing fluorine and trifluoromethoxy groups. semanticscholar.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. irjweb.comnih.gov These include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Chemical Hardness (η): Calculated as (I - A) / 2

Chemical Softness (S): Calculated as 1 / (2η)

Electronegativity (χ): Calculated as (I + A) / 2

Chemical Potential (μ): Calculated as -(I + A) / 2

Electrophilicity Index (ω): Calculated as μ² / (2η)

These indices provide a quantitative measure of the molecule's stability and reactivity. A low chemical hardness and high electrophilicity index would suggest a higher propensity to participate in chemical reactions. nih.gov

Table 2: Predicted Frontier Orbital Energies and Reactivity Indices for this compound

Parameter Predicted Value (eV)
EHOMO -5.95
ELUMO -0.85
Energy Gap (ΔE) 5.10
Ionization Potential (I) 5.95
Electron Affinity (A) 0.85
Chemical Hardness (η) 2.55
Chemical Softness (S) 0.20
Electronegativity (χ) 3.40
Chemical Potential (μ) -3.40

Note: These values are estimations based on computational studies of similar substituted benzene derivatives and serve as a representative example. semanticscholar.orgresearchgate.netrsc.org

Conformational Analysis and Interconversion Pathways

The presence of several rotatable single bonds in this compound gives rise to multiple possible conformations. A detailed conformational analysis is essential to identify the most stable conformer(s) and to understand the energy barriers for interconversion between them. The primary sources of conformational flexibility are the rotation around the C(ring)-N bond and the N-N bond of the hydrazine moiety, as well as the rotation of the trifluoromethoxy group around the C(ring)-O bond. semanticscholar.org

Computational methods, particularly DFT, can be used to perform a systematic scan of the potential energy surface by rotating these key dihedral angles. mdpi.com For the trifluoromethoxy group, studies on related molecules like trifluoromethoxyanisole have shown that the orthogonal conformation, where the C-O-C plane is perpendicular to the plane of the phenyl ring, is generally more stable than the coplanar conformation. nih.govsemanticscholar.org This is due to a combination of steric and electronic effects.

Similarly, the orientation of the -NHNH2 group relative to the phenyl ring will have specific low-energy conformations. The relative energies of these conformers can be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution. The transition states connecting these minima can also be located, providing the energy barriers for conformational interconversion. This information is valuable for understanding the molecule's dynamic behavior in solution.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful framework for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them. byjus.commasterorganicchemistry.com

One important class of reactions for this molecule is electrophilic aromatic substitution. The fluorine and trifluoromethoxy groups are deactivating and ortho-, para-directing (fluorine) or meta-directing (trifluoromethoxy, due to its strong electron-withdrawing nature). The hydrazine group is an activating, ortho-, para-directing group. DFT calculations can be used to model the attack of an electrophile on the aromatic ring at different positions. By calculating the energies of the resulting sigma complexes (arenium ions) and the corresponding transition states, the most likely site of substitution can be predicted. byjus.com

Reactions involving the hydrazine moiety, such as condensation with carbonyl compounds to form hydrazones, can also be studied theoretically. researchgate.netresearchgate.net Computational modeling can help to understand the stepwise mechanism, including the initial nucleophilic attack of the terminal nitrogen atom on the carbonyl carbon, followed by dehydration. The calculated activation energies for each step can provide insights into the reaction kinetics.

Prediction of Spectroscopic Features and Validation of Experimental Observations

Theoretical calculations are instrumental in predicting the spectroscopic properties of molecules, which can then be used to interpret and validate experimental data. DFT methods are widely used to calculate vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net By analyzing the computed vibrational modes, each peak in the experimental spectrum can be assigned to a specific molecular motion, such as C-H stretching, N-H bending, or C-F stretching. While there is often a systematic deviation between calculated and experimental frequencies, this can be corrected using empirical scaling factors. ajchem-a.com

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with a good degree of accuracy using computational methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide theoretical ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectra, which can be compared with experimental results to confirm the molecular structure.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima in the UV-Vis spectrum. rsc.org

Molecular Electrostatic Potential (MESP) Surface Mapping

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.netwolfram.comresearchgate.netreadthedocs.io The MESP map is generated by plotting the electrostatic potential on the molecule's electron density surface. Different colors are used to represent regions of different electrostatic potential: red typically indicates regions of negative potential (electron-rich), while blue represents regions of positive potential (electron-poor). Green and yellow represent intermediate potentials. researchgate.net

For this compound, the MESP map would be expected to show regions of high negative potential (red) around the electronegative fluorine and oxygen atoms, as well as the lone pairs of the nitrogen atoms in the hydrazine group. These regions are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms, particularly those of the hydrazine group, making them potential sites for nucleophilic attack. The aromatic ring itself will exhibit a complex MESP due to the competing electronic effects of the substituents. The electron-rich π-system of the benzene ring will show a negative potential above and below the plane of the ring, which is modulated by the electron-withdrawing fluorine and trifluoromethoxy groups and the electron-donating hydrazine group. researchgate.netresearchgate.net

Future Research Directions and Challenges in Arylhydrazine Chemistry

Development of Novel and More Efficient Synthetic Routes

The classical synthesis of arylhydrazines, often involving the reduction of diazonium salts, can sometimes be hampered by harsh reaction conditions and the generation of significant waste. Future research will undoubtedly focus on the development of greener, more efficient, and higher-yielding synthetic methodologies. For a target like [2-fluoro-3-(trifluoromethoxy)phenyl]hydrazine, with its sensitive trifluoromethoxy group, milder and more selective methods would be particularly advantageous. Potential avenues of exploration include:

Transition-Metal-Catalyzed Aminations: Direct C-H amination or cross-coupling reactions could provide a more direct route to substituted arylhydrazines, avoiding the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow processes can offer improved safety, scalability, and reaction control, which is particularly important when dealing with potentially unstable intermediates like diazonium salts.

Biocatalysis: The use of enzymes to catalyze the formation of the C-N bond could offer unparalleled selectivity and environmental compatibility.

Exploration of Undiscovered Chemical Transformations and Applications

While the Fischer indole (B1671886) synthesis is the most renowned reaction of arylhydrazines, their synthetic potential is far from exhausted. Future research will likely uncover novel transformations and applications. The electronic properties of this compound, influenced by the ortho-fluoro and meta-trifluoromethoxy groups, could lead to unique reactivity in reactions such as:

Asymmetric Catalysis: Chiral arylhydrazine derivatives could serve as valuable ligands or organocatalysts in asymmetric synthesis.

Novel Heterocycle Synthesis: Exploration of reactions with novel coupling partners beyond carbonyl compounds could lead to the discovery of entirely new classes of heterocyclic scaffolds.

Materials Science: The incorporation of fluorinated arylhydrazine moieties into polymers or other materials could impart unique properties such as thermal stability, hydrophobicity, and altered electronic characteristics.

Integration into Complex Supramolecular Architectures

The hydrogen bonding capabilities of the hydrazine (B178648) moiety make arylhydrazines attractive building blocks for the construction of complex supramolecular assemblies. The specific substituents on the aromatic ring can be used to fine-tune the intermolecular interactions. For this compound, the fluorine atom and the trifluoromethoxy group could participate in non-covalent interactions, such as halogen bonding and fluorine-arene interactions, to direct the formation of well-defined supramolecular structures. Future research in this area could lead to the development of:

Molecular Cages and Capsules: Self-assembled structures capable of encapsulating guest molecules for applications in drug delivery or catalysis.

Liquid Crystals: Arylhydrazine derivatives with appropriate shapes and intermolecular interactions could exhibit liquid crystalline properties.

Organic Frameworks: Covalent or hydrogen-bonded organic frameworks with porous structures for gas storage or separation.

Advanced In-Situ Monitoring Techniques for Reaction Progress

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new ones. The application of advanced in-situ monitoring techniques to arylhydrazine reactions will provide valuable mechanistic insights. Techniques such as:

Process Analytical Technology (PAT): Real-time monitoring of reaction parameters (e.g., concentration, temperature, pH) using spectroscopic methods like FT-IR, Raman, and NMR.

Rapid-Injection NMR: To study the kinetics of fast reactions and identify transient intermediates.

Calorimetry: To measure the heat flow of a reaction, providing thermodynamic and kinetic data.

These techniques could be instrumental in understanding the intricate reaction pathways involved in the synthesis and subsequent transformations of sterically and electronically complex arylhydrazines.

Machine Learning and AI Applications in Arylhydrazine Research and Design

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize chemical research. In the context of arylhydrazine chemistry, these computational tools can be applied to:

Predicting Reaction Outcomes: Developing algorithms that can accurately predict the products and yields of arylhydrazine reactions under various conditions.

Designing Novel Reagents: Using generative models to propose new arylhydrazine structures with desired properties for specific applications.

Automated Synthesis: Integrating ML algorithms with robotic platforms to enable the automated discovery and optimization of synthetic routes.

By leveraging the power of AI, researchers can accelerate the pace of discovery and innovation in arylhydrazine chemistry, leading to the more rapid development of valuable new molecules and materials.

Q & A

Q. How can mechanistic studies distinguish between radical vs. ionic pathways in its reactions?

  • Methodological Answer : Use radical scavengers (e.g., TEMPO) or deuterated solvents to probe intermediates. For example, in antioxidant assays, hydrazine derivatives quench DPPH radicals via hydrogen atom transfer, confirmed by kinetic isotope effects .

Data Contradiction and Troubleshooting

Q. Why might synthetic yields vary significantly between batches?

  • Methodological Answer : Variations in anhydrous conditions (e.g., residual moisture hydrolyzing intermediates) or trace metal impurities (e.g., from catalysts) can affect reproducibility. Use rigorous drying protocols (e.g., molecular sieves) and ultrapure reagents .

Q. How to address discrepancies in melting points reported across studies?

  • Methodological Answer : Polymorphism or solvate formation (e.g., hydrate vs. anhydrous forms) may cause variability. Perform differential scanning calorimetry (DSC) to identify phase transitions and confirm crystallinity via PXRD .

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